Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate
CAS No.:
Cat. No.: VC18780494
Molecular Formula: C10H11FO3S
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11FO3S |
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Molecular Weight | 230.26 g/mol |
IUPAC Name | methyl 3-fluoro-4-methoxy-2-methylsulfanylbenzoate |
Standard InChI | InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)9(15-3)8(7)11/h4-5H,1-3H3 |
Standard InChI Key | FZMSVGKCJLJDAQ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)OC)SC)F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate exhibits conflicting molecular formula reports in available literature. Supplier data from VulcanChem specifies the formula as C₁₀H₁₁FO₃S with a molecular weight of 230.26 g/mol, while EvitaChem reports C₁₁H₁₃FO₃S and 244.28 g/mol. This discrepancy likely stems from either a typographical error or divergent synthetic pathways yielding structurally analogous compounds. The IUPAC name and core functional group arrangement remain consistent across sources, suggesting that positional isomerism or esterification variations (e.g., ethyl vs. methyl esters) may account for the molecular weight differences.
Table 1: Comparative Molecular Properties
Property | VulcanChem | EvitaChem |
---|---|---|
Molecular Formula | C₁₀H₁₁FO₃S | C₁₁H₁₃FO₃S |
Molecular Weight (g/mol) | 230.26 | 244.28 |
LogP (Partition Coefficient) | Not Reported | 2.47 |
Functional Group Analysis
The benzene ring in this compound is substituted at the 2-, 3-, and 4-positions with methylthio (-SMe), fluoro (-F), and methoxy (-OMe) groups, respectively, while the ester group (-COOMe) occupies the 1-position. This substitution pattern creates a sterically crowded aromatic system with electronic effects that influence reactivity:
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Fluoro Group: Enhances electrophilic substitution resistance and modulates lipophilicity.
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Methoxy Group: Donates electron density via resonance, activating the ring toward electrophilic attack at specific positions.
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Methylthio Group: Introduces sulfur-based nucleophilicity and potential for oxidation to sulfoxides or sulfones.
The canonical SMILES string CCOC(=O)C1=C(C(=C(C=C1)OC)F)SC confirms the spatial arrangement of substituents.
Synthesis and Purification
Esterification Protocol
The synthesis of methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate follows a classical Fischer esterification pathway. 3-Fluoro-4-methoxy-2-(methylthio)benzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid, which protonates the carbonyl oxygen to facilitate nucleophilic attack by methanol. Key reaction parameters include:
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Temperature: Reflux conditions (≈65–70°C for methanol).
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Catalyst: H₂SO₄ (5–10 mol%).
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Reaction Time: 6–12 hours for near-quantitative conversion.
Table 2: Optimal Synthesis Conditions
Parameter | Value |
---|---|
Acid:Alcohol Molar Ratio | 1:3–1:5 |
Catalyst Loading | 5–10% H₂SO₄ (v/v) |
Yield | 85–92% |
Purification Challenges
Post-synthesis, the crude product is typically purified via vacuum distillation or recrystallization from ethanol-water mixtures. The compound’s moderate LogP (2.47) suggests adequate solubility in polar aprotic solvents like DMF or DMSO, facilitating chromatographic separation if required.
Chemical Reactivity and Applications
Reactivity Profiles
The compound’s multifunctional structure enables diverse transformations:
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Nucleophilic Aromatic Substitution: The electron-withdrawing fluoro group at the 3-position activates the ring for displacement reactions under basic conditions.
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Ester Hydrolysis: Reversible under acidic or basic conditions to regenerate the carboxylic acid precursor.
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Sulfur Oxidation: Treatment with peroxides converts the methylthio group to methylsulfinyl or methylsulfonyl derivatives, altering electronic properties.
Applications in Medicinal Chemistry
Though direct biological data for this compound are scarce, structural analogs demonstrate antimicrobial and enzyme-inhibitory activities. For example:
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Antimicrobial Activity: Methylthio-containing benzoates exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.
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Kinase Inhibition: Fluoro-methoxy motifs are common in kinase inhibitors targeting cancer pathways.
Comparative Analysis with Structural Analogs
Ethyl Ester Derivative
Replacing the methyl ester with an ethyl group (C₂H₅O-) increases molecular weight by 14 g/mol and enhances lipophilicity (ΔLogP ≈ +0.3). This modification improves blood-brain barrier permeability in preclinical models but reduces aqueous solubility.
Table 3: Methyl vs. Ethyl Ester Properties
Property | Methyl Ester | Ethyl Ester |
---|---|---|
Molecular Weight | 230.26/244.28 | 244.28/258.30 |
LogP | 2.47 | 2.77 |
Aqueous Solubility (mg/mL) | 1.2 | 0.8 |
Industrial and Research Utility
Intermediate in API Synthesis
The compound serves as a precursor in synthesizing fluorinated pharmaceuticals, particularly kinase inhibitors and antimetabolites. Its methylthio group acts as a masked thiol for late-stage functionalization.
Material Science Applications
In polymer chemistry, the ester moiety participates in transesterification reactions to form polyarylates, while the fluorine atom enhances thermal stability.
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